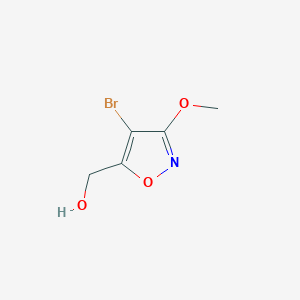

(4-Bromo-3-methoxy-1,2-oxazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

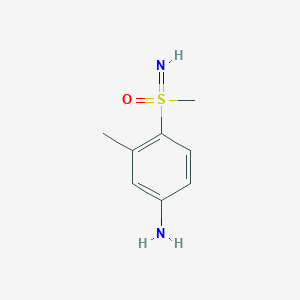

“(4-Bromo-3-methoxy-1,2-oxazol-5-yl)methanol” is a chemical compound with the CAS Number: 2377033-29-7 . It has a molecular weight of 208.01 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (4-bromo-3-methoxyisoxazol-5-yl)methanol . The InChI code for this compound is 1S/C5H6BrNO3/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 .Physical and Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 208.01 . The InChI code for this compound is 1S/C5H6BrNO3/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 .Scientific Research Applications

Total Synthesis of Biologically Active Compounds

Research demonstrates the total synthesis of biologically active, naturally occurring compounds starting from structurally related precursors. For example, a natural product was synthesized starting from a compound structurally related to "(4-Bromo-3-methoxy-1,2-oxazol-5-yl)methanol," showcasing the potential for synthesizing complex molecules with biological activity (Akbaba et al., 2010).

Catalytic Applications

Studies have explored the encapsulation of metal complexes within zeolites, leading to efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research highlights the role of methoxymethyl-substituted aryl methyl ethers, similar to the functional groups in "this compound," in catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Antioxidant Activity

The isolation and characterization of bromophenols from marine sources have revealed compounds with potent antioxidant activities. The structural motifs in these compounds bear resemblance to those in "this compound," suggesting potential applications in natural antioxidant development (Li et al., 2011).

Organic Synthesis Applications

Research on the utilization of methanol as a C1 source in organic synthesis emphasizes the importance of methoxymethylation and related reactions. This body of work underlines the versatility of methanol in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, relevant to the functional groups present in "this compound" (Natte et al., 2017).

Surface Science and Catalysis

Studies on the adsorption and desorption of methanol on ceria nanocrystals have provided insights into the nature of surface sites and their interactions with methanol. This research could be relevant for understanding the surface chemistry of compounds with methoxy groups, like "this compound" (Wu et al., 2012).

Properties

IUPAC Name |

(4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVFDKSZINPXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

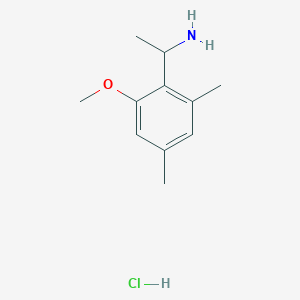

![2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2537332.png)

![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2537334.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)

![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)

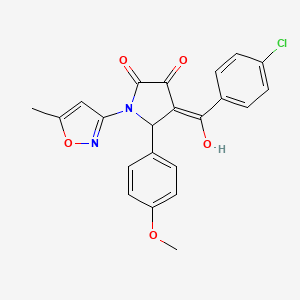

![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)

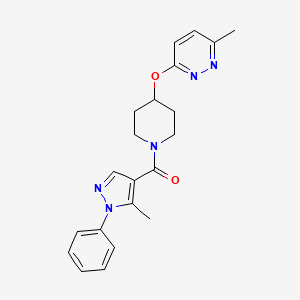

![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)

![N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine](/img/structure/B2537354.png)